molecular formula C21H25NO3 B2754331 N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide CAS No. 1351605-33-8

N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B2754331
CAS No.: 1351605-33-8
M. Wt: 339.435
InChI Key: ZAWRUEXSJMPOJX-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide is a synthetic amide derivative featuring a 3,3-diphenylpropanoyl backbone linked to a 4-hydroxyoxan-4-ylmethyl moiety. The hydroxyoxane moiety may enhance solubility or influence binding interactions, distinguishing it from simpler diphenylpropanamide derivatives.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-20(22-16-21(24)11-13-25-14-12-21)15-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWRUEXSJMPOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 4-hydroxyoxan-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogues include:

  • N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide (): This derivative replaces the hydroxyoxane group with a benzothiazole ring, likely enhancing π-π stacking interactions in target binding. Benzothiazole derivatives are often explored for kinase inhibition or antimicrobial activity.
  • N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (): Incorporates a benzimidazole-substituted phenyl group, which may improve DNA intercalation or protease inhibition. The benzimidazole moiety is a common pharmacophore in anticancer and antiviral agents.
  • N-(2,5-Dichlorophenyl)-3,3-diphenylpropanamide (): Substitution with electron-withdrawing chlorine atoms alters electronic properties and may enhance metabolic stability or receptor affinity.

Backbone Modifications

  • N-(4-Substituted Phenyl)-2,3-Diphenylpropanamides (): These analogues modify the propanamide backbone (2,3-diphenyl vs. 3,3-diphenyl), affecting steric bulk and electronic distribution. Studies show that substituents on the phenyl ring (e.g., -NO₂, -Cl, -OCH₃) influence UV absorption spectra due to solvatochromic effects, with electron-withdrawing groups red-shifting absorption maxima .
  • Hydroxamic Acid Derivatives (): Compounds like N-(4-chlorophenyl)-N-hydroxypropanamide introduce hydroxamate groups, enabling metal chelation (e.g., zinc in matrix metalloproteinases) and expanding therapeutic applications to areas like antioxidant or anti-inflammatory activity.

Pharmacological and Functional Comparisons

Physicochemical Properties

  • Solubility and Hydrogen Bonding : The hydroxyoxane group likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzothiazole or dichlorophenyl). This is critical for bioavailability.
  • UV Absorption Profiles: and demonstrate that solvent polarity and substituent electronic effects (e.g., -NO₂ vs. -OCH₃) significantly shift UV absorption maxima. For example, N-(4-nitrophenyl)-2,3-diphenylpropanamide (1k) exhibits a λmax of 320 nm in ethanol, while N-(4-methoxyphenyl) derivatives absorb at lower wavelengths (~280 nm) .

Data Tables

Table 1: Structural and Spectroscopic Comparison of Diphenylpropanamide Derivatives

Compound Name Substituent on Amide N Molecular Formula UV λmax (nm) Biological Activity Reference
Target Compound (4-Hydroxyoxan-4-yl)methyl C₂₃H₂₅NO₃ Not reported Unknown
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl C₂₂H₁₈N₂OS Not reported Kinase inhibition (inferred)
N-(4-Nitrophenyl)-2,3-diphenylpropanamide 4-Nitrophenyl C₂₁H₁₈N₂O₃ 320 (ethanol) RORγ modulation
N-(4-Methoxyphenyl)-2,3-diphenylpropanamide 4-Methoxyphenyl C₂₂H₂₁NO₂ 280 (ethanol) Antioxidant (inferred)

Table 2: Solvent Effects on UV Absorption (Selected Compounds)

Compound Solvent (π* value) λmax (nm) Shift (Δλ) Reference
N-(4-Nitrophenyl)-2,3-diphenylpropanamide Ethanol (0.54) 320 +40 vs. hexane
N-(4-Methoxyphenyl)-2,3-diphenylpropanamide Chloroform (0.58) 275 -5 vs. DMSO

Research Findings and Implications

  • Substituent-Driven Activity: Electron-withdrawing groups (e.g., -NO₂) enhance receptor binding in RORγ modulators, while electron-donating groups (e.g., -OCH₃) improve solubility .
  • Dynamic Binding Pockets : Rotaxane-based prolinamides () demonstrate that macrocyclic encapsulation of diphenylpropanamide derivatives can enhance catalytic selectivity, suggesting similar strategies for the hydroxyoxane derivative.
  • Spectroscopic Predictability : Linear solvation energy relationships (LSER) effectively model solvent effects on UV spectra, aiding in the rational design of diphenylpropanamides with tailored electronic properties .

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